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1H-1,7-Naphthyridin-4-one;hydrochloride

Cat. No.: B2399764
CAS No.: 2445792-25-4
M. Wt: 182.61
InChI Key: QHHUEGSXJJQXRL-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and Their Significance

Naphthyridines, also known as diazanaphthalenes or pyridopyridines, are a class of heterocyclic compounds composed of a fused system of two pyridine (B92270) rings. nih.gov Depending on the position of the two nitrogen atoms within the bicyclic framework, six distinct isomers are possible. nih.gov These isomers are foundational scaffolds in medicinal chemistry and are considered "privileged structures" due to their frequent appearance in biologically active compounds. researchgate.net

The six isomers of naphthyridine provide a versatile structural base for the development of therapeutic agents. nih.gov The significance of this class of compounds was highlighted by the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) in 1962, which was introduced as an antibacterial drug. nih.gov This discovery spurred considerable interest in the 1,8-naphthyridine (B1210474) isomer and led to the development of numerous antibacterial agents. nih.gov Beyond their antimicrobial properties, various naphthyridine isomers have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and neurological effects. nih.govnih.gov

Naphthyridine IsomerNitrogen Atom PositionsNotable Derivatives / Applications
1,5-Naphthyridine1 and 5Core of various kinase inhibitors. aacrjournals.org
1,6-Naphthyridine (B1220473)1 and 6Scaffold for MET-targeting antitumor drug candidates. nih.gov
1,7-Naphthyridine (B1217170)1 and 7Basis for p38 MAP kinase and PDE4 inhibitors. nih.govresearchgate.net
1,8-Naphthyridine1 and 8Framework for nalidixic acid and related antibiotics. nih.gov
2,6-Naphthyridine2 and 6Found in various alkaloids.
2,7-Naphthyridine (B1199556)2 and 7Scaffold for MET kinase inhibitors and found in marine alkaloids. researchgate.net

Specific Focus on the 1,7-Naphthyridin-4-one Scaffold

The 1,7-naphthyridin-4-one scaffold is a specific substructure within the broader naphthyridine family that has garnered significant interest in drug discovery. This bicyclic heteroaromatic system is characterized by nitrogen atoms at positions 1 and 7 and a ketone group at position 4. This particular arrangement of atoms provides a unique three-dimensional structure and electronic properties that make it a valuable template for designing targeted therapeutic agents.

Research has shown that derivatives of the 1,7-naphthyridine scaffold are potent inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. nih.gov For instance, 1,7-naphthyridine derivatives have been designed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) kinase family. aacrjournals.org Specifically, the 1H-1,7-naphthyridin-4-one core has been identified as a promising starting point for developing inhibitors of FGFR4, a key driver in certain types of hepatocellular carcinoma.

The versatility of the 1,7-naphthyridin-4-one scaffold allows for chemical modifications at various positions on the rings. These modifications can be used to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. For example, the introduction of different functional groups can alter the molecule's ability to bind to its biological target or improve its solubility and metabolic stability. A patent has described a general synthesis method for 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine, which undergoes a series of reactions including amino group protection, hydroformylation, and cyclization to form the core structure. google.com

Scaffold/DerivativeKey Structural FeaturesReported Research Focus/Application
1H-1,7-Naphthyridin-4-oneParent bicyclic heteroaromatic compound with an oxo group at C4. Core structure for developing inhibitors of FGFR4 for potential anticancer applications.
1,7-Naphthyridine 1-oxidesFeatures an N-oxide at position 1.Potent and selective inhibitors of p38 MAP kinase with anti-inflammatory activity. nih.gov
6,8-Disubstituted 1,7-NaphthyridinesSubstituents at the C6 and C8 positions.Developed as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). researchgate.net
Bisleuconothine AA naturally occurring 1,7-naphthyridine alkaloid. nih.govExhibits antineoplastic properties by inhibiting the WNT signaling pathway. nih.gov

While detailed research findings on the specific hydrochloride salt of 1H-1,7-naphthyridin-4-one are not extensively documented in the literature, the focus remains on the parent scaffold and its derivatives. The formation of a hydrochloride salt is a standard pharmaceutical practice aimed at improving the physicochemical properties of a compound, making it more suitable for further development and research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O B2399764 1H-1,7-Naphthyridin-4-one;hydrochloride CAS No. 2445792-25-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,7-naphthyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-8-2-4-10-7-5-9-3-1-6(7)8;/h1-5H,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHUEGSXJJQXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Chemical Reactivity of 1h 1,7 Naphthyridin 4 One Scaffolds

Electrophilic Substitution Reactions

The 1H-1,7-naphthyridin-4-one ring system, akin to pyridine (B92270), is inherently electron-deficient. This characteristic is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the rings. This effect, combined with the deactivating nature of the pyridone moiety, renders the scaffold generally unreactive towards electrophilic aromatic substitution (SEAr). gcwgandhinagar.comuoanbar.edu.iqquora.com

In acidic conditions, typically used to generate potent electrophiles, the nitrogen atoms can become protonated. This protonation further increases the electron-withdrawing effect, creating a pyridinium-like system that is even more strongly deactivated towards attack by electrophiles. uoanbar.edu.iqyoutube.com Consequently, common electrophilic substitution reactions such as Friedel-Crafts alkylation and acylation are generally not feasible on the 1,7-naphthyridin-4-one core.

Halogenation

Direct electrophilic halogenation of the carbon framework of 1H-1,7-naphthyridin-4-one is not a commonly reported transformation due to the aforementioned low nucleophilicity of the ring system. gcwgandhinagar.comuoanbar.edu.iq Attempts to halogenate such electron-poor heterocycles typically require harsh reaction conditions and often result in low yields or complex product mixtures.

Instead, the synthesis of halogenated 1H-1,7-naphthyridin-4-one derivatives is typically achieved by employing halogen-substituted precursors prior to the cyclization step that forms the bicyclic core. For instance, the synthesis of 8-bromo-1,7-naphthyridin-4(1H)-one has been accomplished through the thermal cyclization of 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione in diphenyl ether at high temperatures. youtube.com In this strategy, the bromine atom is incorporated into the final structure from the starting 2-bromopyridin-3-amine precursor, circumventing the need for direct bromination of the naphthyridinone ring.

It is important to distinguish this from the conversion of the 4-oxo group into a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). While this is a type of halogenation, it is not an electrophilic aromatic substitution but rather a functional group transformation that is pivotal for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone for the derivatization of the 1,7-naphthyridin-4-one scaffold. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. For such reactions to be effective, a good leaving group must be present on the ring. The 4-oxo group of the parent compound is not a suitable leaving group and must first be activated.

A standard and crucial step for enabling nucleophilic substitution at the 4-position is the conversion of the 1H-1,7-naphthyridin-4-one to its corresponding 4-chloro-1,7-naphthyridine (B155622) derivative. This transformation is commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloro derivative is an activated substrate, primed for displacement by a variety of nucleophiles.

Methoxylation

The displacement of a halide, such as chloride at the 4-position, by a methoxide (B1231860) source is a viable, though not extensively documented, method for producing 4-methoxy-1,7-naphthyridine (B13134554) derivatives. This reaction follows the SNAr pathway, where sodium methoxide (NaOMe) acts as the nucleophile. The reaction is typically performed in methanol (B129727) or an inert solvent like dimethylformamide (DMF) at elevated temperatures. The existence of commercially available compounds such as 4-chloro-6-methoxy-1,7-naphthyridine (B11903790) suggests the compatibility of the naphthyridine core with these functional groups and reaction conditions. organic-chemistry.org

SNAr Reactions

The 4-chloro-1,7-naphthyridine intermediate is an excellent substrate for SNAr reactions with a wide range of nucleophiles, particularly amines. While specific examples on the 4-chloro-1,7-naphthyridine are not abundant in the literature, the reactivity is well-established for isomeric systems, such as 1,5- and 2,7-naphthyridines, which serve as reliable predictors of reactivity. nih.govmdpi.com

For example, chloro-substituted naphthyridines readily react with primary and secondary amines, often in a polar solvent such as ethanol (B145695) or DMF, sometimes with the addition of a base to neutralize the HCl generated. nih.gov The reaction of 1,3-dichloro-2,7-naphthyridine derivatives with cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) proceeds smoothly to afford the corresponding mono-substituted amino-chloro-naphthyridines, demonstrating the susceptibility of the chloro-substituent to nucleophilic displacement. mdpi.com This indicates that 4-chloro-1,7-naphthyridine would similarly react with various amines to furnish a diverse library of 4-amino-1,7-naphthyridine derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used strategy for the carbon-carbon and carbon-heteroatom bond formation, enabling significant structural diversification of the 1,7-naphthyridine (B1217170) scaffold. These reactions typically utilize a halogenated naphthyridine precursor.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the 1,7-naphthyridine core has been effectively demonstrated using Suzuki and Stille cross-coupling reactions. A key substrate for these transformations is a di-halogenated derivative, such as 6,8-dichloro-1,7-naphthyridine, which can be synthesized from 4-hydroxy-1,7-naphthyridine-3-carboxylic acid ethyl ester. The differential reactivity of the chloro-substituents at the 6- and 8-positions allows for selective and sequential couplings.

Research has shown that the chlorine at the 8-position is more reactive towards Suzuki coupling than the chlorine at the 6-position. This allows for the selective introduction of an aryl group at C-8. The subsequent, less reactive chloro-substituent at C-6 can then be functionalized using the more reactive Stille coupling conditions. nih.gov

Table 1: Palladium-Catalyzed Suzuki Coupling of 6,8-dichloro-1,7-naphthyridine nih.gov

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
3-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8556
3-Cyanophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8579
3-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8556
3-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8547

Following the selective Suzuki coupling at the C-8 position, the remaining chloro group at C-6 can be substituted using a Stille coupling reaction.

Table 2: Palladium-Catalyzed Stille Coupling of 8-Aryl-6-chloro-1,7-naphthyridine Derivatives nih.gov

Substrate (8-Aryl Group)OrganostannaneCatalystSolventTemperature (°C)Yield (%)
3-NitrophenylTributyl(vinyl)stannanePd(PPh₃)₄Toluene10088
3-Nitrophenyl(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄Toluene10075
3-NitrophenylTributyl(2-thienyl)stannanePd(PPh₃)₄Toluene10078
3-NitrophenylTributyl(phenylethynyl)stannanePd(PPh₃)₄Toluene10085

Intramolecular Cyclization and Skeletal Rearrangements

The transformation of the 1H-1,7-naphthyridin-4-one skeleton through intramolecular reactions is a potential route to novel polycyclic structures. However, the literature detailing such reactions on the pre-formed scaffold is limited. The following sections discuss relevant methodologies, some of which have been applied to the synthesis of closely related naphthyridinone isomers.

N-Silyl-1-Azaallylic Anion Cyclizations

The cyclization involving N-silyl-1-azaallylic anions is a powerful method for constructing pyridine and fused pyridine systems. This chemistry typically involves the generation of an N-silyl-1-azaallylic anion from an α-silylcarbanion and a nitrile. The resulting anion acts as a versatile building block for N-heterocyclic compounds.

While this method has been successfully employed in the synthesis of highly substituted pyridine derivatives, its application as a derivatization strategy on a pre-existing 1H-1,7-naphthyridin-4-one core has not been documented in readily available literature. The primary use of this reaction is in the de novo synthesis of the heterocyclic core itself. For instance, a novel synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6 -naphthyridin-4-one derivatives utilizes an intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene as a key step in forming the initial substituted pyridine ring.

Base-Promoted Intramolecular Skeletal Transformations

Base-promoted rearrangements can induce significant changes in a heterocyclic framework, leading to novel isomers or ring systems. These transformations often proceed through intermediates that allow for bond cleavage and formation, resulting in a rearranged carbon skeleton.

In the context of naphthyridinones, such transformations have been noted as part of a synthetic sequence rather than a derivatization of the final scaffold. The synthesis of 7-fluoro-8-(trifluoromethyl)-1H-1,6 -naphthyridin-4-one derivatives features a key base-promoted intramolecular skeletal transformation of a precursor pyridine derivative to form the final fused bicyclic system. Specific examples of base-promoted skeletal transformations being applied to modify an already-formed 1H-1,7-naphthyridin-4-one core are not extensively reported.

Ring-Opening Reactions

Ring-opening reactions of the 1H-1,7-naphthyridin-4-one nucleus would represent a drastic alteration of the scaffold, potentially providing access to functionalized monocyclic pyridines. Such reactions are plausible under forcing conditions or through specific activation of the ring system. However, detailed studies focusing on the deliberate ring-opening of the 1H-1,7-naphthyridin-4-one core are not prevalent in the current scientific literature. The stability of the aromatic naphthyridinone system generally disfavors ring-opening reactions under typical synthetic conditions.

Functional Group Interconversions on the Naphthyridinone Core

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the modification of a molecule's properties by converting one functional group into another. The 1H-1,7-naphthyridin-4-one scaffold is amenable to various FGI reactions, enabling the introduction of diverse substituents at specific positions.

Modification at Specific Carbon Positions

The reactivity of the 1,7-naphthyridin-4-one core towards substitution is dictated by the electronic nature of the bicyclic system. The pyridine rings are generally electron-deficient, making them susceptible to nucleophilic attack, particularly when activated by a suitable leaving group. Conversely, the pyridone ring possesses some electron-rich character, allowing for electrophilic substitution.

Strategic studies have been conducted on the synthesis of 6-substituted-1H-1,7-naphthyridin-4-one derivatives. These syntheses often start from pre-functionalized pyridine precursors. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce aryl or other substituents at specific positions of the naphthyridine core, as demonstrated in the synthesis of a 4-[8-(3-fluorophenyl) nih.govnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, a known PDE4 inhibitor. researchgate.net

Electrophilic substitution reactions such as nitration have been reported to occur on the pyridone ring. The exact position of substitution depends on the reaction conditions and the existing substituents on the ring. wikipedia.orglibretexts.orgyoutube.comwordpress.com Nucleophilic aromatic substitution (SNAr) is also a key reaction type, particularly for replacing leaving groups like halogens at positions activated by the ring nitrogen atoms. nih.govmasterorganicchemistry.comsemanticscholar.org For example, a chloro group at the C-4 position (after conversion from the C4-one) can be displaced by various nucleophiles. nih.gov

Table 1: Examples of Functional Group Interconversions

Introduction of Halogen and Perfluoroalkyl Groups

The introduction of halogens and perfluoroalkyl groups can significantly alter the electronic and lipophilic properties of the 1H-1,7-naphthyridin-4-one scaffold, which is often desirable in drug design.

Halogenation: Halogenation of naphthyridinone cores can be achieved through electrophilic aromatic substitution. For example, bromination of naphthyridine N-oxides has been studied, though specifics for the 1,7-naphthyridin-4-one isomer are less common. More frequently, halogen atoms are introduced by converting the 4-oxo group into a 4-halo group, typically a 4-chloro group, using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This 4-chloro derivative is a versatile intermediate for subsequent nucleophilic substitution reactions. nih.gov

Perfluoroalkylation: Direct perfluoroalkylation of heterocyclic systems is a field of active research. Methods often involve radical pathways, using reagents that can generate perfluoroalkyl radicals. While general methods for the perfluoroalkylation of heterocycles exist, specific, documented examples of the direct introduction of perfluoroalkyl groups onto the 1H-1,7-naphthyridin-4-one core are not widely reported in academic literature. Research in this area often focuses on other scaffolds or the use of naphthyridines as ligands in metal-catalyzed perfluoroalkylation reactions.

Table 2: Compound Names Mentioned in the Article

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopy is the primary tool for the structural analysis of organic compounds. By probing the interactions between molecules and electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the atomic arrangement and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mdpi.com

Proton NMR (¹H NMR) spectroscopy provides data on the number of distinct types of protons, their electronic environment, and the connectivity between neighboring protons. For 1H-1,7-Naphthyridin-4-one;hydrochloride, the spectrum would reveal signals corresponding to each proton in the molecule. The formation of the hydrochloride salt would likely cause a general downfield shift for all protons due to the increased electron-withdrawing effect of the protonated nitrogen atom.

The expected ¹H NMR spectrum would display distinct signals for the aromatic protons on the two rings, as well as a signal for the N-H proton. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are critical for assigning each signal to a specific proton. For instance, protons on the pyridinone ring are typically influenced by the neighboring carbonyl and nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for 1H-1,7-Naphthyridin-4-one in DMSO-d₆

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.9 - 8.2 Doublet ~5.0
H-3 6.5 - 6.8 Doublet ~5.0
H-5 8.8 - 9.1 Doublet of doublets ~4.5, 1.5
H-6 7.5 - 7.8 Doublet of doublets ~8.5, 4.5
H-8 8.4 - 8.7 Doublet of doublets ~8.5, 1.5

Note: These are predicted values based on the analysis of similar naphthyridinone structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom in this compound would produce a distinct signal. The most downfield signal is typically attributed to the carbonyl carbon (C-4) due to its significant deshielding. The remaining carbon signals correspond to the aromatic carbons of the naphthyridine core.

Table 2: Predicted ¹³C NMR Spectral Data for 1H-1,7-Naphthyridin-4-one in DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 140 - 145
C-3 115 - 120
C-4 175 - 180
C-4a 145 - 150
C-5 150 - 155
C-6 120 - 125
C-8 135 - 140

Note: These are predicted values. The exact chemical shifts are influenced by the solvent and the specific electronic environment.

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 1H-1,7-Naphthyridin-4-one, COSY would show correlations between H-2 and H-3, as well as among H-5, H-6, and H-8, confirming their positions within the ring systems. semanticscholar.org

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

APT (Attached Proton Test) / DEPT (Distortionless Enhancement by Polarization Transfer): These experiments provide information about the number of protons attached to each carbon, distinguishing between CH, CH₂, CH₃, and quaternary (C) carbons. This would confirm the assignments made for the carbon skeleton.

Variable Temperature (VT) NMR studies can provide insight into dynamic processes such as tautomerism or restricted bond rotation. 1H-1,7-Naphthyridin-4-one can theoretically exist in tautomeric forms (the lactam form shown and the lactim form, 1,7-Naphthyridin-4-ol). VT-NMR could be employed to study the equilibrium between these forms. If both tautomers were present and interconverting, one might observe distinct sets of signals at low temperatures that coalesce into an averaged set of signals as the temperature is raised and the rate of interconversion increases.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The presence of the hydrochloride salt would be indicated by a broad absorption band for the N⁺-H stretch.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Mode Predicted Absorption Range (cm⁻¹)
Amide N-H Stretch 3100 - 3300
Ammonium (B1175870) N⁺-H Stretch 2400 - 2800 (broad)
Aromatic C-H Stretch 3000 - 3100
Amide C=O (Lactam) Stretch 1650 - 1690
Aromatic C=C / C=N Stretch 1500 - 1620

Note: These are typical ranges. The exact position and intensity of the peaks can be influenced by the solid-state packing and hydrogen bonding.

The strong absorption band in the 1650-1690 cm⁻¹ region is highly characteristic of the carbonyl group in the pyridinone ring. The region above 3000 cm⁻¹ would confirm the presence of aromatic C-H bonds, while the broad band below 3000 cm⁻¹ would be strong evidence for the protonated nitrogen of the hydrochloride salt. The combination of these specific absorptions provides a unique spectral "fingerprint" for the compound. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. The naphthyridinone core of 1H-1,7-Naphthyridin-4-one is an extended aromatic system, which acts as a strong chromophore.

The UV-Vis spectrum of a compound is influenced by its electronic structure. For aromatic systems like naphthyridinones, characteristic absorption bands arise from π→π* transitions. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure, including the arrangement of nitrogen atoms and the presence of substituents.

Studies on related naphthalimide and naphthalene (B1677914) derivatives show that the introduction of substituents can cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima. mdpi.comresearchgate.net Furthermore, the polarity and hydrogen-bonding capability of the solvent can influence the spectrum, a phenomenon known as solvatochromism. researchgate.net For this compound, the protonation of one of the nitrogen atoms would be expected to alter the electronic distribution within the aromatic system, leading to a different absorption profile compared to its free base form. A typical analysis would involve dissolving the compound in a transparent solvent, such as ethanol (B145695) or water, and recording the absorbance across the UV-visible range (typically 200-800 nm) to determine its characteristic λmax values.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. In positive ion mode, ESI would protonate the molecule, which already possesses basic nitrogen atoms, to generate a pseudomolecular ion [M+H]⁺. For the free base of 1H-1,7-Naphthyridin-4-one (C₈H₆N₂O, Molecular Weight: 146.15 g/mol ), the ESI-MS spectrum would be expected to show a prominent signal at a mass-to-charge ratio (m/z) of 147.15. The presence of the hydrochloride salt would not interfere with this measurement, as the analysis is typically performed on the organic cation.

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition.

For the [M+H]⁺ ion of 1H-1,7-Naphthyridin-4-one, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (C, H, N, O). This calculated mass would then be compared to the experimentally measured mass from the HRMS instrument. A close match confirms the elemental formula and, by extension, the molecular weight, providing strong evidence for the compound's identity.

Table 1: Theoretical Exact Mass Calculation for [C₈H₆N₂O+H]⁺

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 8 96.000000
Hydrogen ¹H 1.007825 7 7.054775
Nitrogen ¹⁴N 14.003074 2 28.006148
Oxygen ¹⁶O 15.994915 1 15.994915

| Total | | | | 147.055838 |

An HRMS measurement yielding a value extremely close to 147.0558 would validate the elemental composition of C₈H₇N₂O⁺.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. chemguide.co.uk In an MS/MS experiment, the [M+H]⁺ ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.

For 1H-1,7-Naphthyridin-4-one ([M+H]⁺ at m/z 147), fragmentation would likely be initiated by the loss of stable neutral molecules. A common initial fragmentation for carbonyl-containing compounds is the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 119. Subsequent fragmentation of this m/z 119 ion could then follow pathways similar to the naphthyridine core, involving the sequential loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing aromatic rings. libretexts.org

Table 2: Plausible MS/MS Fragmentation Pathway for [1H-1,7-Naphthyridin-4-one+H]⁺

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
147 CO (Carbon Monoxide) 119 Aminopyridine-derived cation
119 HCN (Hydrogen Cyanide) 92 Pyridine-derived cation

This characteristic pattern of losses provides a structural fingerprint, helping to confirm the identity of the naphthyridinone ring system and the position of the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For pharmaceutical compounds, this information is critical as the crystal structure can influence properties like solubility and stability. nih.gov

The process involves growing a high-quality single crystal of this compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

This analysis would confirm the planarity of the naphthyridinone ring system and reveal how the hydrochloride counter-ion is associated with the molecule, likely through hydrogen bonding to one of the nitrogen atoms. It would also detail the crystal packing arrangement, showing how individual molecules interact with each other in the crystal lattice.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. High-performance liquid chromatography (HPLC) is the most common method employed for this purpose.

A typical HPLC method for a polar heterocyclic compound like this would involve reversed-phase chromatography. nih.gov In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For this compound, a common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). rdd.edu.iq To ensure good peak shape and reproducibility for this basic compound, an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is typically added to the mobile phase. researchgate.net The compound is detected as it elutes from the column, most commonly using a UV detector set to one of the compound's absorption maxima (λmax). The time at which the compound elutes, known as its retention time, is a characteristic property under a specific set of chromatographic conditions. The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram.

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for definitive structural elucidation.

LC-MS and its tandem version, LC-MS/MS, are powerful tools for the analysis of pharmaceutical compounds. This technique couples the high separation power of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry, which provides information about the molecular weight and structure of the analyte. nih.gov

For this compound, LC-MS is used to confirm the molecular weight of the synthesized compound by identifying the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition with high accuracy, confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) involves selecting the parent ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that is invaluable for confirming the identity of the compound and for elucidating the structures of unknown impurities or metabolites. nih.govmdpi.com In the synthesis of 1,8-naphthyridine (B1210474) derivatives, LC-MS has been used as a key tool for structural confirmation. rsc.org

Table 4: LC-MS Parameters Used in the Analysis of Naphthyridine Analogues

ParameterInstrument/SettingReference
HPLC SystemAgilent 1100 or 1200 series nih.gov
Mass SpectrometerQuadrupole (e.g., Agilent 6130) or TOF (e.g., Bruker MicrOTOF) nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.gov
Mobile PhaseWater/Acetonitrile with 0.1% HCOOH nih.gov
Purity AssessmentBased on Total Ion Current (TIC) and UV chromatograms nih.gov

GC-MS combines the separation capabilities of GC with the detection power of MS. mdpi.com It is a standard technique for the analysis of volatile and semi-volatile organic compounds. As discussed for GC, the direct analysis of this compound by GC-MS is challenging due to its physicochemical properties. nih.gov

If a suitable derivatization procedure were developed to increase its volatility, GC-MS could provide valuable structural information. The electron ionization (EI) source commonly used in GC-MS provides reproducible fragmentation patterns that are highly useful for structural elucidation and can be compared against spectral libraries for identification. However, for non-volatile analytes, derivatization can be complex and may introduce artifacts. researchgate.net Consequently, LC-MS/MS is generally the more direct and preferred hyphenated technique for the characterization of naphthyridinone compounds. mdpi.com

Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS)

Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS) stands as a cornerstone technique for the analysis of this compound. This powerful hyphenated technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection specificities of UV-Visible spectroscopy and the mass-resolving power of mass spectrometry.

In a typical LC-UV-MS setup for the analysis of this compound, a reversed-phase HPLC column, such as a C18 column, is often employed. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile or methanol. A gradient elution is commonly utilized to achieve optimal separation of the parent compound from any process-related impurities or degradation products.

The UV detector provides quantitative information based on the chromophoric nature of the naphthyridinone ring system. The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, offers definitive structural information. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically in the positive ion mode, which would protonate the basic nitrogen atoms in the 1H-1,7-Naphthyridin-4-one molecule.

The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate the structures of unknown impurities. nih.gov The fragmentation of naphthyridinone derivatives often involves the cleavage of substituent groups and the rupture of the heterocyclic ring system. libretexts.orgchemguide.co.uk

Table 1: Illustrative LC-UV-MS Parameters for the Analysis of this compound

ParameterValue
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
UV Detector
Wavelength254 nm
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temp350 °C
Mass Rangem/z 50-500

Note: The parameters in this table are illustrative and may require optimization for specific instrumentation and sample matrices.

Sample Preparation and Microextraction Methods for Analytical Purposes

The accuracy and reliability of the analytical data for this compound are heavily dependent on the sample preparation methods employed. These methods are designed to extract the analyte from complex matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Liquid-Phase Microextraction (LPME)

Liquid-Phase Microextraction (LPME) is a miniaturized version of the traditional liquid-liquid extraction (LLE) technique that offers several advantages, including reduced solvent consumption, lower cost, and high enrichment factors. For a nitrogen-containing heterocyclic compound like 1H-1,7-Naphthyridin-4-one, LPME can be an effective method for extraction from aqueous matrices.

In a typical LPME setup, a small volume of an immiscible organic solvent is used to extract the analyte from the sample solution. The pH of the sample solution is a critical parameter and is adjusted to ensure that the analyte is in its neutral, more hydrophobic form to facilitate its partitioning into the organic phase. Given that 1H-1,7-Naphthyridin-4-one is a basic compound, the sample pH should be adjusted to be above its pKa value.

Table 2: Representative LPME Conditions for Extraction of Nitrogen Heterocycles

ParameterCondition
Sample Volume5 mL
Extraction Solvent1-Octanol
Solvent Volume50 µL
Sample pH9.0 (adjusted with NaOH)
Extraction Time30 minutes
Agitation Speed1000 rpm
Temperature25 °C

Note: These conditions are based on general procedures for nitrogen-containing heterocyclic compounds and would require optimization for this compound.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that relies on the partitioning of an analyte between a solid phase (sorbent) and a liquid phase (sample and solvents). americanlaboratory.com For this compound, which is a moderately polar and basic compound, a mixed-mode SPE sorbent possessing both reversed-phase and cation-exchange properties would be highly effective. unibo.it

The SPE procedure typically involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol followed by water or a buffer to activate it.

Loading: The sample solution is passed through the sorbent. The analyte and some matrix components are retained on the sorbent.

Washing: An appropriate solvent is used to wash away interfering substances while the analyte remains bound to the sorbent.

Elution: A stronger solvent is used to desorb the analyte from the sorbent, resulting in a cleaner and more concentrated sample.

Table 3: Illustrative SPE Protocol for this compound

StepSolvent/SolutionPurpose
SorbentMixed-Mode (C18 + Cation Exchange)
Conditioning 12 mL MethanolSolvate the sorbent
Conditioning 22 mL Water (pH adjusted to ~6)Equilibrate the sorbent
Sample LoadingSample in aqueous solution (pH ~6)Retain the analyte
Washing 12 mL 5% Methanol in WaterRemove polar interferences
Washing 22 mL HexaneRemove non-polar interferences
Elution2 mL 5% Ammonium Hydroxide (B78521) in MethanolElute the analyte

Note: This protocol is a general guideline and should be optimized based on the specific sample matrix and analytical requirements.

Derivatization for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. researchgate.net For this compound, derivatization could be employed to enhance its detectability in chromatography, particularly for techniques like gas chromatography (GC) or to improve its ionization efficiency in mass spectrometry. nih.gov

The 1H-1,7-Naphthyridin-4-one molecule contains a secondary amine (lactam) and potentially other reactive sites depending on its synthesis route. Derivatization could target the N-H group of the lactam. For instance, acylation with an agent like acetic anhydride (B1165640) or a fluorinated anhydride could increase the volatility of the compound for GC analysis.

For LC-MS, derivatization can be used to introduce a permanently charged group or a group that is easily ionizable, thereby enhancing the signal intensity. researchgate.net Reagents that introduce a quaternary ammonium group, for example, would ensure a strong signal in positive ion ESI-MS.

Table 4: Potential Derivatization Reactions for 1H-1,7-Naphthyridin-4-one

ReagentTarget Functional GroupPurposeResulting Moiety
Acetic AnhydrideN-H of lactamIncrease volatility for GCN-acetyl
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-H of lactamSilylation for GC analysisN-TMS
Dansyl ChlorideN-H of lactamFluorescence detection in HPLCN-dansyl
2-bromo-1-methylpyridinium iodideN-H of lactamIntroduce a permanent positive charge for LC-MSN-methylpyridyl

Note: The suitability of these derivatization reactions would need to be experimentally verified for this compound.

Computational and Theoretical Studies on 1h 1,7 Naphthyridin 4 One and Naphthyridinone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular behaviors by solving the Schrödinger equation. nih.gov While exact solutions are only possible for very simple systems, approximation methods have been developed that offer a balance between accuracy and computational cost. nih.gov Among these, Density Functional Theory (DFT) has become a particularly valuable and widely used method for studying organic molecules, including heterocyclic systems like naphthyridinones. nih.govmdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It has proven to be a versatile and reliable tool for studying the properties of naphthyridine analogues and other heterocyclic compounds. nih.govtandfonline.com DFT calculations are employed to determine optimized molecular geometries, electronic and spectroscopic properties, and to elucidate reaction pathways. researchgate.netnih.gov

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. In DFT, this is achieved through a process called geometry optimization. nih.gov This iterative process calculates the energy of a given molecular structure and systematically adjusts the atomic coordinates to find the configuration with the minimum energy on the potential energy surface. nih.gov

For naphthyridinone systems, DFT methods like the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311G(d) are commonly used to obtain optimized structures. nih.govresearchgate.net The resulting geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's ground-state structure. These optimized geometries serve as the foundation for subsequent calculations of other molecular properties. irjweb.com

Table 1: Representative Bond Lengths (Å) for a DFT-Optimized Naphthyridinone-Related Structure

BondCalculated Bond Length (Å)
C=O1.235
C-N (ring)1.385
C=C (ring)1.370
C-C (ring)1.410
N-H1.015

Note: Data is illustrative and based on typical values for similar heterocyclic systems calculated using DFT.

The electronic properties of a molecule are governed by its molecular orbitals. Two of the most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com Conversely, a small gap suggests that the molecule is more reactive. irjweb.com DFT is a standard method for calculating these orbital energies and the resulting energy gap, providing insights into the electronic behavior of naphthyridinone systems. irjweb.comtandfonline.com

Table 2: Calculated Frontier Orbital Energies and Related Quantum Chemical Parameters

ParameterSymbolDescriptionTypical Value (eV)
Highest Occupied Molecular OrbitalEHOMOEnergy of the highest energy orbital containing electrons; relates to electron-donating ability.-6.30
Lowest Unoccupied Molecular OrbitalELUMOEnergy of the lowest energy orbital without electrons; relates to electron-accepting ability.-1.80
HOMO-LUMO Energy GapΔEELUMO - EHOMO; indicates chemical reactivity and stability. irjweb.com4.50
Chemical Hardnessη(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.2.25
Chemical Potentialµ(EHOMO + ELUMO) / 2; relates to the tendency of electrons to escape.-4.05
Electrophilicity Indexωµ²/ (2η); measures the energy lowering of a system when it accepts electrons.3.64

Note: Values are illustrative examples derived from DFT calculations on related heterocyclic systems.

DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra. nih.gov By computing the vibrational frequencies of a molecule, it is possible to generate a theoretical infrared (IR) spectrum. meskeveeyamcollege.ac.in These calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). Comparing the predicted IR spectrum with experimental data can help confirm the molecular structure and aid in the assignment of specific absorption bands. nih.gov Often, calculated frequencies are scaled by a factor to achieve better agreement with experimental results, correcting for approximations in the computational method. nih.gov

Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method predicts the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum, which correspond to the electronic excitations from occupied to unoccupied orbitals, such as the HOMO to LUMO transition. nih.gov These theoretical predictions are invaluable for understanding the electronic structure and chromophoric properties of naphthyridinone systems. tandfonline.comresearchgate.net

Table 3: Comparison of Experimental and DFT-Calculated Spectroscopic Data for a Naphthyridinone Analogue

Spectroscopic DataMode/TransitionExperimental ValueCalculated Value (DFT)
IR Frequencies (cm⁻¹) C=O Stretch16651690 (scaled)
N-H Bend16201645 (scaled)
Aromatic C=C Stretch15801600 (scaled)
UV-Vis λmax (nm) π → π* Transition330335 (in solvent)
n → π* Transition345350 (in solvent)

Note: Calculated values are representative and based on methodologies described in the literature, such as B3LYP with appropriate basis sets. nih.govnih.gov

Understanding the step-by-step process of a chemical reaction is crucial for controlling reaction outcomes and designing new synthetic pathways. DFT calculations can elucidate reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.org This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

The transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy barrier. rsc.org A lower activation energy implies a faster reaction. For naphthyridinone systems, DFT can be used to study various reactions, such as electrophilic or nucleophilic substitutions, by modeling the movement of atoms and the flow of electrons throughout the transformation. nih.govmdpi.com This provides a detailed, atomistic view of the reaction pathway that is often inaccessible through experimental methods alone. rsc.org

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Naphthyridinone systems, like the related quinolinones, can exist in different tautomeric forms, such as the keto (amide) and enol (iminol) forms. scirp.orgnih.gov The relative stability of these tautomers determines which form is predominant under given conditions.

DFT is an effective method for assessing tautomeric stability. researchgate.net By performing separate geometry optimizations and energy calculations for each tautomer, their relative energies can be determined. scirp.org The tautomer with the lowest calculated total energy (or Gibbs free energy) is predicted to be the most stable and therefore the most abundant form at equilibrium. researchgate.net Studies on similar systems like 4-hydroxyquinoline (B1666331) have shown that the keto form is generally more stable than the enol form, a finding that can be confirmed and quantified using DFT calculations. scirp.orgresearchgate.net

Table 4: Calculated Relative Energies for Tautomers of a Naphthyridinone-like System

Tautomer FormStructure DescriptionRelative Energy (kcal/mol)Conclusion
Keto (Amide) Contains a C=O and an N-H group0.00Most Stable
Enol (Iminol) Contains a C=N and an O-H group+8.5Less Stable

Note: The relative energy is calculated with respect to the most stable tautomer. Data is illustrative and based on DFT studies of analogous heterocyclic systems. scirp.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edu This technique provides a quantitative description of bonding interactions, charge transfer, and hyperconjugative effects within a molecule. researchgate.net

The analysis involves examining all possible interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.descirp.org A larger stabilization energy (E2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electron delocalization. researchgate.netscirp.org

For naphthyridinone systems, NBO analysis can elucidate the stability conferred by intramolecular charge transfer. For instance, in a study on a complex benzo[h]chromeno[2,3-b] rsc.orgmdpi.com naphthyridine-dione, NBO analysis was used to explore stability, charge transfer, and hyperconjugative effects. researchgate.net By identifying significant bonding interactions and quantifying the energy of donor-acceptor interactions, researchers can gain a detailed understanding of the electronic structure and reactivity of these systems. uni-muenchen.deresearchgate.net This method allows for the characterization of polar sigma bonds and the specific atomic contributions to them. uni-muenchen.de

Table 1: Key Concepts in NBO Analysis

Concept Description Significance in Naphthyridinones
Lewis-Type NBOs Localized orbitals representing core electrons, lone pairs, and bonds in a classical Lewis structure. wisc.edu Describes the fundamental covalent bonding framework and electron pair distribution.
Non-Lewis NBOs Unoccupied orbitals, such as antibonding (σ, π) and Rydberg (RY*) orbitals. nih.gov Act as electron acceptors in intramolecular interactions, crucial for understanding electron delocalization.
Stabilization Energy (E2) The energy lowering associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO, calculated via second-order perturbation theory. scirp.org Quantifies the strength of hyperconjugative and charge-transfer interactions, which contribute to the molecule's overall stability and electronic properties.
Natural Atomic Orbitals (NAOs) A set of orthonormal atomic orbitals derived from the wavefunction, used to calculate atomic charges and describe electron distribution. uni-muenchen.de Provides a basis for understanding the charge distribution across the naphthyridinone scaffold.

Semi-Empirical Methods

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov These methods are significantly faster than ab initio calculations, making them suitable for treating large molecules. wikipedia.org Common methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap), which are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.descispace.com

These methods simplify the calculation of two-electron integrals and introduce empirical parameters to compensate for the approximations, often fitting the results to experimental data like heats of formation. wikipedia.orguni-muenchen.de

In the study of naphthyridine derivatives, semi-empirical methods have been employed to support experimental findings. For example, AM1 and PM3 calculations were used to analyze the relative stabilities of isomers of 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester and their interaction with solvents. nih.gov These calculations helped interpret solvatochromism studies and analyze the equilibrium between covalent and zwitterionic forms, demonstrating the utility of these computationally efficient methods in understanding the structural and electronic properties of naphthyridinone systems. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For naphthyridinone systems, MEP analysis can identify the most reactive sites. A theoretical study on substituted 1,8-naphthyridine (B1210474) derivatives used Density Functional Theory (DFT) to calculate and visualize the MEP. researchgate.net The resulting maps showed the negative potential concentrated around the oxygen and nitrogen atoms, identifying them as the primary sites for electrophilic attack. Conversely, areas of positive potential highlighted regions prone to nucleophilic attack. This information is valuable for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. researchgate.net

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical switching, data storage, and photonics. rsc.orgresearchgate.net Organic molecules with donor-π-acceptor (D-π-A) frameworks often exhibit significant NLO properties due to intramolecular charge transfer. rsc.orgkocaeli.edu.tr

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters calculated include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). The first hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response, such as second-harmonic generation. nih.gov

Studies on naphthyridine derivatives have shown their potential as NLO materials. A DFT study on a series of 2,7-naphthyridine (B1199556) push-pull chromophores demonstrated that these compounds possess high hyperpolarizability values, which can be tuned by solvent effects. rsc.org Similarly, 1,6-naphthyridine (B1220473) derivatives have been identified as a class of compounds that exhibit second-harmonic generation. nih.gov Theoretical calculations can effectively screen and design novel naphthyridinone-based compounds with enhanced NLO properties for advanced technological applications. rsc.orgnih.gov

Table 2: Calculated NLO Properties for a Representative Naphthyridine Derivative (Compound N2)

Property Gas Phase Dichloromethane
Dipole Moment (µ, Debye) 10.15 14.12
Average Polarizability (<α> x 10⁻²⁴ esu) 42.45 47.96
First Hyperpolarizability (β_total x 10⁻³⁰ esu) 215.11 382.26

Data derived from a DFT study on 4-[(E)-2-(4-nitrophenyl) ethenyl]-2,7-naphthyridine (N2). The increase in values in a polar solvent (Dichloromethane) highlights the tunability of NLO properties. rsc.org

Reactivity Descriptors and Fukui Function Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function, f(r), is a key descriptor that identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.net It measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org

The Fukui function helps to localize reactive centers:

f⁺(r): Describes reactivity towards a nucleophilic attack (attack by an electron donor).

f⁻(r): Describes reactivity towards an electrophilic attack (attack by an electron acceptor).

f⁰(r): Describes reactivity towards a radical attack.

By calculating these functions, one can predict which atoms within the 1H-1,7-Naphthyridin-4-one scaffold are most likely to participate in chemical reactions. researchgate.netmdpi.com For instance, atoms with a high f⁻ value are susceptible to attack by electrophiles, while those with a high f⁺ value are prone to attack by nucleophiles. researchgate.net Another related tool, the dual descriptor, can also provide clear insight into the nucleophilic and electrophilic regions of a molecule. researchgate.net This type of analysis is fundamental for understanding the chemical behavior of naphthyridinone systems and for designing synthetic pathways. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes, dynamics, and thermodynamic properties of molecules and their complexes. mdpi.com

For naphthyridinone systems, MD simulations are particularly useful for investigating their interactions with biological macromolecules, such as proteins or DNA. For example, MD simulations have been used to explore the binding mode of novel naphthyridine derivatives as CDK8 inhibitors, revealing that hydrogen bond interactions with specific residues like LYS52 significantly affect the activity of these compounds. nih.gov In another study, MD simulations were employed to understand the binding affinity of thieno[2,3-b]benzo rsc.orgjournal-vniispk.runaphthyridine derivatives to DNA, showing how different molecules intercalate between base pairs or bind to the grooves of the DNA structure. journal-vniispk.ruresearchgate.net These simulations provide a dynamic picture of the ligand-receptor interactions, which is essential for rational drug design. mdpi.comnih.gov

Quantitative Structure Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the structural or physicochemical properties of compounds with their observed properties or biological activities. springernature.combrieflands.com These models generate mathematical equations that can predict the properties of new, unsynthesized compounds based solely on their chemical structure. springernature.com

A QSPR/QSAR study typically involves:

Data Set Compilation: Gathering a set of molecules with known properties or activities.

Descriptor Calculation: Computing a large number of numerical descriptors that characterize the molecular structure (e.g., topological, electronic, steric).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) to build a predictive model. nih.gov

Validation: Rigorously testing the model's predictive power on an external set of compounds. brieflands.com

A study focusing on 1,7-naphthyridine (B1217170) analogues successfully used machine learning and molecular docking to build a model for their PIP4K2A inhibitory activity. nih.gov By employing MLR, the study derived an explicit mathematical relationship between specific molecular descriptors and the inhibitory activity. The more complex SVM and ANN models provided even better predictive performance. nih.gov Such models are invaluable in medicinal chemistry for prioritizing the synthesis of compounds with desired properties and for gaining insight into the structural features that govern a specific biological response. researchgate.netnih.gov

Structure Activity Relationships Sar and Pharmacophore Modeling of Naphthyridinone Derivatives

Principles of Structure-Activity Relationships in Naphthyridinone Chemistry

SAR principles in naphthyridinone chemistry investigate how modifications to the core scaffold and its substituents alter the compound's biological effects. These studies are fundamental to optimizing lead compounds in drug discovery. Naphthyridine derivatives have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The core structure itself is a bio-isostere of flavones and has been investigated for its antimitotic effects. nih.gov

The biological activity of 1,7-naphthyridinone derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Systematic modifications have demonstrated that specific substitution patterns are crucial for potency and selectivity against various biological targets.

For instance, in the context of anticancer activity, studies on a series of naphthyridine derivatives evaluated for cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines revealed key structural elements for efficacy. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggested that the C-1 NH group, the C-4 carbonyl group, and a naphthyl ring at the C-2 position were important for cytotoxicity across all three cancer cell lines. nih.gov This indicates that these positions are likely involved in critical interactions with the biological target.

In a different therapeutic area, the investigation of 1,7-naphthyridine (B1217170) analogues as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha (PIP4K2A) also highlighted the importance of substitution. nih.gov A curated set of forty-four compounds derived from the BAY-09 framework, with modifications made through nucleophilic substitutions and Suzuki coupling reactions, showed inhibitory concentrations (IC50) ranging from 0.066 to 18.0 μM. nih.gov This wide range of activity underscores the profound impact of substituent changes on molecular behavior. Similarly, for HIV-1 integrase inhibitors based on a naphthyridinone scaffold, a 7-benzyl substituent was found to be critical for potent enzyme inhibition. researchgate.net

The following table illustrates the impact of different substituents on the cytotoxic activity of select naphthyridine derivatives against the HL-60 cancer cell line, as reported in a study.

CompoundSubstituent at C-2Substituent at C-5Substituent at C-6Substituent at C-7IC50 (µM) against HL-60
14 2-NaphthylHHH0.8
15 2-NaphthylCH3HH0.2
16 2-NaphthylHCH3CH30.1
Colchicine (B1669291) (Reference) ----7.8

This table is generated based on data indicating that compounds 14, 15, and 16 were more potent than the reference drug colchicine against the HL-60 cell line. nih.gov

Alterations in the degree of saturation within the naphthyridine ring system can significantly affect a molecule's three-dimensional shape, flexibility, and physicochemical properties, thereby influencing its pharmacological profile. The introduction of saturation, converting sp2-hybridized carbons to sp3-hybridized carbons, can lead to more complex and defined spatial arrangements of substituents.

Derivatives of tetrahydro-naphthyridine, for example, exhibit a broad spectrum of biological activities, including antitumor effects through kinase inhibition. The non-planar, three-dimensional structure of the saturated ring system can allow for different binding modes compared to its aromatic counterpart. Structural modifications, such as the strategic placement of substituents on the saturated ring, have been shown to enhance potency. The synthesis of these derivatives often involves varying substituents at positions 2 and 6 of a 7,8-dihydro-1,6-naphthyridin-5(6H)-one backbone, which has been found to significantly influence both pharmacological and physicochemical properties.

The molecular activity of naphthyridinone derivatives is intrinsically linked to their electronic properties, such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate these electronic descriptors with biological activity. nih.govnih.gov

For example, machine learning algorithms have been used to investigate the quantitative relationship between the structures and inhibitory activities of 1,7-naphthyridine analogues against PIP4K2A. nih.gov These models use molecular descriptors, which can include electronic properties, to predict the inhibitory activity. nih.gov In other studies on 1,8-naphthyridine (B1210474) derivatives, density functional theory (DFT) has been employed to calculate electronic properties, which were then related to their cytotoxic activity. researchgate.net Such analyses can reveal that electron-withdrawing or electron-donating substituents at specific positions can modulate the electronic character of the ring system, thereby affecting interactions with target macromolecules like enzymes or receptors.

Pharmacophore Modeling Approaches

Pharmacophore modeling is a cornerstone of rational drug design that abstracts the essential molecular features responsible for a molecule's biological activity. unina.it A pharmacophore represents the specific three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to interact effectively with a specific biological target. unina.it This approach is particularly valuable when the 3D structure of the target is unknown (ligand-based) or can be used in conjunction with a known target structure (structure-based). researchgate.net

When the three-dimensional structure of a biological target is not available, pharmacophore models can be generated by analyzing a set of ligands known to be active against that target. researchgate.netfrontiersin.org This ligand-based approach assumes that the diverse, active molecules bind to the same site on the target and share common chemical features arranged in a similar spatial orientation. unina.it

The process involves several key steps:

Selection of a training set of active compounds. ugm.ac.id

Conformational analysis of each molecule in the training set. unina.it

Molecular superimposition to align the conformations and identify common chemical features. unina.it

Abstraction and refinement of the pharmacophore hypothesis.

This method is widely used to identify novel chemical scaffolds by screening large compound databases for molecules that match the pharmacophore model. frontiersin.orgnih.gov

The quality and predictive power of a ligand-based pharmacophore model are highly dependent on the initial steps of ligand set selection and their conformational analysis.

Selection of Ligand Sets: The process begins with the careful selection of a "training set" of molecules. ugm.ac.id This set should include structurally diverse compounds that are known to be active against the same biological target, preferably binding to the same site. unina.it The inclusion of both highly active and inactive compounds can also be beneficial for developing more robust 3D-QSAR pharmacophore models, which correlate the features with biological activity levels. nih.govresearchgate.net

Conformational Analysis: Since molecules are flexible, a single static structure is insufficient for modeling. unina.it Conformational analysis is a critical step to generate an ensemble of low-energy, 3D conformations for each ligand in the training set. unina.itresearchgate.net The goal is to ensure that the "bioactive conformation"—the specific shape the ligand adopts when it binds to its target—is included within this ensemble. unina.it Various computational algorithms are employed to systematically or randomly vary bond rotations to explore the conformational space of each molecule. This flexibility is essential because the pharmacophore model must be based on the common features present in the respective bioactive conformations of the training set molecules. unina.it

Ligand-Based Pharmacophore Model Generation

Assignment of Pharmacophoric Features

The development of a pharmacophore model commences with the identification and assignment of key chemical features within a molecule that are essential for its biological activity. For naphthyridinone derivatives, these features are determined by analyzing their interactions with a biological target. The process involves identifying functionalities capable of forming specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking.

Research on the structure-activity relationships (SAR) of various naphthyridine derivatives has highlighted several critical pharmacophoric features. For instance, in studies of naphthyridines evaluated for cytotoxic activity, the C-1 NH group of the naphthyridine ring and the C-4 carbonyl group have been identified as important regions. nih.gov The contour maps from these studies suggest that the C-1 NH position favors hydrogen bond donor groups, while the area near the C-4 carbonyl is favorable for negatively charged or hydrogen bond acceptor groups. nih.gov

The primary pharmacophoric features for a typical naphthyridinone scaffold can be categorized as follows:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the bicyclic ring system and the carbonyl oxygen at the C-4 position are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group at the C-1 position is a crucial hydrogen bond donor. nih.gov

Aromatic Rings (AR): The fused pyridine (B92270) and pyridinone rings themselves constitute an aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic Features (HY): Substituents attached to the core naphthyridinone structure can introduce hydrophobic regions that are critical for binding affinity, often by fitting into hydrophobic pockets of the target protein.

These features are represented as geometric objects in a 3D model, such as spheres or vectors, to define their spatial arrangement. nih.govnih.gov

Table 1: Key Pharmacophoric Features of Naphthyridinone Derivatives

Feature TypeLocation on Naphthyridinone CorePotential InteractionSource
Hydrogen Bond Donor (HBD)C-1 NH groupDonates a hydrogen to an acceptor group on the target. nih.gov
Hydrogen Bond Acceptor (HBA)C-4 Carbonyl groupAccepts a hydrogen from a donor group on the target. nih.gov
Hydrogen Bond Acceptor (HBA)Ring Nitrogen (e.g., N7)Accepts a hydrogen from a donor group on the target.
Aromatic Ring (AR)Fused bicyclic systemπ-π stacking, hydrophobic interactions. nih.gov
Hydrophobic Group (HY)Substituents on the corevan der Waals forces, hydrophobic interactions. nih.gov
Molecular Superimposition and Model Refinement

Once a set of active ligands is known, a ligand-based pharmacophore model can be developed. dovepress.com This process involves two primary steps: conformational analysis of each molecule and their subsequent alignment or superimposition. dovepress.com The goal is to align the molecules in 3D space so that their common pharmacophoric features overlap. This common arrangement of features is then extracted to create a pharmacophore hypothesis. ijpsonline.com

The initial models generated through superimposition require refinement to enhance their predictive power. Refinement strategies include:

Incorporating Inactive Compounds: Using molecules known to be inactive can help define excluded volumes or regions in space where atoms would cause steric clashes with the receptor. nih.gov These exclusion volumes are added to the pharmacophore model to prevent the mapping of compounds that are too large for the binding site. nih.gov

Statistical Validation: Techniques like cost analysis, as used in programs like Catalyst, help in selecting the best model. A good pharmacophore model will have a significant cost difference between the "null cost" (representing a model with no correlation to activity) and the "total cost" of the generated hypothesis. nih.gov A cost difference greater than 60 bits suggests a 90% probability that the model represents a true correlation. nih.gov

Test Set Validation: The model's predictive ability is often validated using an external test set of compounds with known activities that were not used in the model generation. nih.gov

Structure-Based Pharmacophore Model Generation

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be generated. nih.govmdpi.com This approach has the advantage of being derived directly from the known interactions between a ligand and its binding site, or from the features of the binding site itself. dovepress.com

The generation process involves analyzing the active site of the target protein to identify key interaction points. biointerfaceresearch.com Software tools can map the complementary features a ligand would need to bind effectively. These features include:

Locations for hydrogen bond donors and acceptors.

Hydrophobic and aromatic centers.

Regions where positive or negative charges would be favorable.

For example, a structure-based model for a kinase inhibitor might include a hydrogen bond acceptor feature that corresponds to the hinge region of the kinase, a critical interaction for many inhibitors. mdpi.com The resulting pharmacophore model represents a 3D map of the essential interactions required for a molecule to bind to the target. dovepress.comnih.gov This method is particularly powerful as it does not rely on a set of known active ligands and can be used to discover novel scaffolds. nih.gov

Pharmacophore Mapping and Feature Representation

Pharmacophore mapping is the process of aligning a molecule to a pharmacophore hypothesis to evaluate how well its chemical features match the required 3D arrangement. ijpsonline.com During this process, the conformation of the molecule is adjusted to maximize the overlap between its functional groups and the corresponding features of the pharmacophore model. researchgate.net

The features within a pharmacophore model are typically represented visually as colored spheres or vectors:

Hydrogen Bond Acceptors (HBA): Often shown as green or red spheres. researchgate.netresearchgate.net

Hydrogen Bond Donors (HBD): Represented by magenta or white spheres. researchgate.net

Hydrophobic (HY) / Aromatic (AR) Features: Commonly depicted as cyan, orange, or yellow spheres. researchgate.netresearchgate.net

A successful mapping indicates that the molecule possesses the necessary features in the correct spatial orientation to be biologically active. The quality of the fit is often quantified by a "fit value," which measures how well the molecule's features superimpose on the pharmacophore features. biointerfaceresearch.com This mapping is crucial for virtual screening, where large databases of compounds are searched to find molecules that match the pharmacophore model. researchgate.net

Applications of Pharmacophore Models in Chemical Design

Pharmacophore models are versatile tools in computer-aided drug design (CADD) with broad applications beyond simply identifying active compounds. nih.gov They serve as powerful filters in the early stages of drug discovery, helping to prioritize compounds for synthesis and testing.

Virtual Screening Methodologies

One of the most common applications of pharmacophore models is in virtual screening. nih.govdovepress.com In this process, the pharmacophore model is used as a 3D query to rapidly search large chemical databases containing millions of compounds. The goal is to identify "hits"—molecules that match the pharmacophoric features and are therefore likely to bind to the biological target. nih.govmdpi.com

The key advantage of pharmacophore-based screening is its computational efficiency compared to methods like molecular docking. nih.gov It can filter vast libraries of compounds in a short amount of time, enriching the subsequent, more computationally intensive, screening stages with a higher proportion of potentially active molecules. mdpi.com

Table 2: Typical Workflow for Pharmacophore-Based Virtual Screening

StepDescriptionOutcomeSource
1. Database PreparationA large 3D database of compounds is prepared, often including multiple conformations for each molecule.A searchable library of drug-like molecules. nih.gov
2. Pharmacophore SearchThe validated pharmacophore model is used as a 3D query to search the prepared database.A list of "hit" compounds that match the pharmacophore features. nih.gov
3. FilteringThe hit list is refined using additional filters, such as Lipinski's Rule of Five (for drug-likeness) or ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions.A smaller, prioritized list of compounds with favorable properties. nih.govnih.gov
4. Molecular DockingThe filtered hits are then docked into the active site of the target protein to predict their binding mode and estimate their binding affinity.A ranked list of compounds based on their predicted binding energy and interactions. mdpi.com
5. Selection for SynthesisThe top-ranked compounds are visually inspected and selected for chemical synthesis and biological testing.A final set of novel lead candidates. nih.gov

Ligand Profiling and Scaffold Hopping

Pharmacophore models are abstract representations of molecular interactions, focusing on the necessary 3D arrangement of features rather than the underlying chemical scaffold. nih.gov This abstraction makes them ideal tools for scaffold hopping—the identification of novel molecular cores that can serve as starting points for new series of compounds. nih.govnih.gov By searching for compounds that match the pharmacophore but have a different chemical structure from the known actives, researchers can discover new intellectual property and compounds with improved properties. nih.govresearchgate.net

Ligand profiling involves using a battery of pharmacophore models for different targets to predict the potential activity of a compound across multiple proteins. dovepress.com This can be used to assess the selectivity of a lead compound or to identify potential off-target effects that might lead to toxicity. Conversely, it can also be used to find new therapeutic applications for existing drugs (drug repurposing) by identifying previously unknown targets. dovepress.com

Integration with Molecular Docking for Binding Site Analysis

The integration of Structure-Activity Relationship (SAR) and pharmacophore modeling with molecular docking provides a powerful, synergistic approach to understanding the molecular basis of the biological activity of 1H-1,7-naphthyridin-4-one derivatives. While SAR studies offer empirical data on how structural modifications influence activity and pharmacophore models define the essential chemical features required for this activity, molecular docking provides a three-dimensional, atomistic view of the interactions between these compounds and their biological targets. This computational technique is instrumental in elucidating the specific binding modes of ligands within the active site of a protein, thereby offering a rational explanation for the observed SAR.

Molecular docking simulations of 1,7-naphthyridine analogues have been effectively used to gain structural insights into their inhibitory activity against various protein targets. For instance, in studies targeting phosphatidylinositol-5-phosphate (B1243415) 4-kinase type-2 alpha (PIP4K2A), a kinase implicated in cancer, molecular docking has been employed to investigate the binding interactions of a series of 1,7-naphthyridine inhibitors. nih.gov These studies have successfully identified key amino acid residues and the nature of the intermolecular forces that govern the binding affinity of these compounds.

The binding interactions typically observed for potent 1,7-naphthyridin-4-one derivatives involve a combination of hydrogen bonds, pi-pi stacking, and pi-cation interactions. nih.gov The core naphthyridinone scaffold often participates in crucial hydrogen bonding with residues in the hinge region of the kinase. Specifically, the C-1 NH and the C-4 carbonyl group of the naphthyridine ring have been identified as important for forming these hydrogen bonds. nih.gov Furthermore, aromatic substituents on the naphthyridine core can engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket.

To illustrate the specific interactions, a molecular docking study on a series of 1,7-naphthyridine analogues as PIP4K2A inhibitors revealed that the most active compounds exhibited a high binding affinity. nih.gov The interactions for a selection of these compounds are summarized in the table below.

CompoundTarget ProteinKey Interacting ResiduesTypes of InteractionsPredicted Binding Affinity (kcal/mol)
Compound 15PIP4K2ALys161, Asp289Hydrogen Bonding-8.5
Compound 25PIP4K2AVal145, Ala221Hydrophobic Interactions-8.2
Compound 13PIP4K2ATyr223Pi-Pi Stacking-8.1
Compound 09PIP4K2AArg245Pi-Cation Interaction-7.9
Compound 28PIP4K2AAsp289, Gly146Hydrogen Bonding-7.8

This data is illustrative and compiled from findings in molecular docking studies of 1,7-naphthyridine analogues. nih.gov

The insights gained from such integrated computational studies are invaluable for lead optimization. By visualizing the binding pose of a lead compound, medicinal chemists can make informed decisions about which structural modifications are likely to enhance binding affinity and, consequently, biological activity. For example, if a particular region of the binding pocket is found to be unoccupied, a substituent could be added to the ligand to form favorable interactions with the amino acid residues in that region. Conversely, if a substituent is predicted to cause steric clashes with the protein, it can be removed or replaced with a smaller group. This iterative process of molecular docking, synthesis, and biological testing accelerates the drug discovery process by rationalizing the design of more potent and selective inhibitors based on the 1H-1,7-naphthyridin-4-one scaffold.

Intermolecular Interactions and Supramolecular Chemistry of Naphthyridinone Systems

Hydrogen Bonding Interactions

Hydrogen bonding is the preeminent force in directing the self-assembly of most nitrogen-containing heterocyclic compounds. In the hydrochloride salt of 1H-1,7-Naphthyridin-4-one, the presence of strong hydrogen bond donors and acceptors leads to robust and predictable interaction motifs.

Intramolecular hydrogen bonds are formed between donor and acceptor groups within the same molecule. For a molecule to form such a bond, it must be able to adopt a conformation that brings these groups into close proximity, typically forming a five- or six-membered ring. The rigid, planar bicyclic structure of the 1H-1,7-naphthyridin-4-one core does not possess the conformational flexibility required to facilitate the formation of conventional intramolecular hydrogen bonds between its primary donor (N1-H) and acceptor (C4=O, N7) groups. The distances and angles between these groups are fixed by the aromatic framework, preventing them from approaching each other in a geometry suitable for such an interaction. Therefore, intramolecular hydrogen bonding is not a significant feature of the isolated 1H-1,7-Naphthyridin-4-one;hydrochloride cation.

The dominant interactions in the crystal lattice of this compound are intermolecular hydrogen bonds. The protonation of the N7 atom of the pyridine (B92270) ring by hydrochloric acid creates a strongly acidic N7-H+ group, which acts as a potent hydrogen bond donor. The system contains several key hydrogen bond donors and acceptors:

Donors: The protonated pyridinium (B92312) nitrogen (N7-H+) and the lactam nitrogen (N1-H).

Acceptors: The chloride anion (Cl⁻), the carbonyl oxygen (C4=O), and the unprotonated nitrogen of a neighboring molecule (N7).

Below is a table of representative hydrogen bond parameters observed in related heterocyclic crystal structures, illustrating the expected geometries.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N⁺-HHCl⁻~1.02~2.0 - 2.3~3.0 - 3.3~160 - 175
N-HHO=C~1.01~1.8 - 2.0~2.8 - 3.0~165 - 180
N-HHCl⁻~1.01~2.2 - 2.5~3.2 - 3.5~155 - 170

Note: The data in this table is illustrative and represents typical values for these types of hydrogen bonds in organic crystals, not experimentally determined values for this compound.

The supramolecular assemblies observed in the solid state can be significantly influenced by the presence of a solvent. In polar protic solvents, such as water or alcohols, the solvent molecules are themselves strong hydrogen bond donors and acceptors. They can effectively compete for the hydrogen bonding sites on the 1H-1,7-naphthyridin-4-one cation and the chloride anion, leading to the disruption of the self-assembled aggregates and solvation of the individual ions.

Furthermore, the equilibrium involving proton transfer is critical. The N7-protonated naphthyridinium cation is in equilibrium with its neutral form. In a solvent with sufficient basicity, a proton can be transferred from the N7-H+ group to a solvent molecule. This acid-base equilibrium depends on the relative pKa values of the naphthyridinium cation and the protonated solvent. The extent of this proton transfer will affect the nature and strength of the hydrogen bonds formed in solution, shifting the balance from strong charge-assisted N-H⁺···Solvent interactions to weaker N-H···Solvent interactions involving the neutral form.

π-π Stacking and Aromatic Interactions

The planar, aromatic nature of the naphthyridinone ring system facilitates π-π stacking interactions, which are a significant contributor to the cohesive energy of the crystal lattice. These interactions arise from the attractive non-covalent forces between aromatic rings. In the case of this compound, the protonation at N7 renders the pyridinone ring electron-deficient. This enhances its ability to participate in strong π-π stacking interactions, particularly with offset or slipped-parallel arrangements that minimize electrostatic repulsion and maximize attractive dispersion and quadrupole interactions.

The geometry of these stacks is typically characterized by interplanar distances of 3.3 to 3.8 Å. The protonation and resulting positive charge on one of the rings can favor a charge-transfer type interaction with an adjacent, non-protonated ring, although in a salt, all rings will carry a formal positive charge, making offset stacking geometries even more critical to achieving a net attractive interaction.

Weak Secondary Interactions

While the supramolecular structure is dominated by strong hydrogen bonds and π-π stacking, weaker secondary interactions also play a crucial role in achieving the most stable and dense crystal packing. These interactions include weak hydrogen bonds of the C-H···O and C-H···Cl⁻ type. The aromatic C-H groups on the naphthyridinone ring can act as weak hydrogen bond donors, with the carbonyl oxygen and the chloride ion serving as acceptors.

Though individually weak, the cumulative effect of these numerous interactions can be substantial. They act as a form of "supramolecular glue," filling in the energetic gaps left by the primary interactions and providing stability in directions not dominated by the primary hydrogen bonding or stacking motifs. These interactions are highly directional and contribute to the fine-tuning of the molecular orientation within the crystal.

Analysis of Interaction Energies

SAPT is particularly insightful as it can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion.

Electrostatics: Refers to the classical Coulombic interaction between the static charge distributions of the molecules. This is the dominant attractive term in strong, charge-assisted hydrogen bonds like N-H⁺···Cl⁻.

Exchange: A purely quantum mechanical effect arising from the Pauli exclusion principle, responsible for the strong short-range repulsion that prevents molecules from collapsing into each other.

Induction: Arises from the polarization of one molecule by the electric field of another.

Dispersion: A quantum mechanical attraction resulting from correlated fluctuations in the electron distributions of the interacting molecules. This is the primary driving force for π-π stacking.

While specific calculations for this compound are not available, the following table provides typical energy ranges for the different types of intermolecular interactions discussed, as determined by computational studies on analogous molecular systems.

Interaction TypeTypical Interaction Energy (kJ/mol)Dominant Attractive Component(s)
Charge-Assisted H-Bond (N-H⁺···Cl⁻)-40 to -80Electrostatics, Induction
Neutral H-Bond (N-H···O)-15 to -30Electrostatics, Induction
π-π Stacking-10 to -25Dispersion, Electrostatics
Weak H-Bond (C-H···O/Cl⁻)-2 to -10Dispersion, Electrostatics

Note: These values are representative and can vary significantly based on the specific geometry, chemical environment, and computational method used.

This analysis highlights that the supramolecular assembly of this compound is a result of a sophisticated interplay of forces. The strong, charge-assisted hydrogen bonds likely form the primary structural backbone, which is then reinforced and modulated by π-π stacking and a network of weaker secondary interactions to create a thermodynamically stable and densely packed crystal structure.

Quantum Theory of Atoms in Molecules (QTAIM) Framework

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density to elucidate the nature of chemical bonds and intermolecular interactions. By identifying critical points in the electron density, QTAIM can characterize and quantify the strength of interactions such as hydrogen bonds, which are crucial in the supramolecular assembly of 1H-1,7-Naphthyridin-4-one hydrochloride.

In the crystal lattice of 1H-1,7-Naphthyridin-4-one hydrochloride, the primary intermolecular interactions amenable to QTAIM analysis are the hydrogen bonds involving the protonated N7 nitrogen, the N1-H group, the carbonyl oxygen (C4=O), and the chloride anion (Cl⁻). QTAIM analysis would be expected to reveal bond critical points (BCPs) between the hydrogen atoms of the N-H groups and the chloride anion, as well as potentially weaker C-H···O and C-H···Cl interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of these interactions.

A positive value of the Laplacian of the electron density at a bond critical point is indicative of a closed-shell interaction, which is characteristic of hydrogen bonds and other non-covalent interactions. The magnitude of the electron density at the BCP correlates with the strength of the hydrogen bond. For the strong N-H···Cl hydrogen bonds expected in this salt, a significant electron density at the BCP would be anticipated.

Table 1: Expected QTAIM Parameters for Intermolecular Interactions in 1H-1,7-Naphthyridin-4-one Hydrochloride

Interacting Atoms Type of Interaction Expected Electron Density (ρ) at BCP (a.u.) Expected Laplacian (∇²ρ) at BCP (a.u.)
N-H···Cl Hydrogen Bond 0.02 - 0.04 Positive
C=O···H-N Hydrogen Bond 0.01 - 0.03 Positive
C-H···O Weak Hydrogen Bond 0.005 - 0.015 Positive

Note: The values in this table are illustrative and based on typical ranges for such interactions in organic hydrochloride salts. Specific values would require a detailed quantum chemical calculation on the crystal structure of 1H-1,7-Naphthyridin-4-one hydrochloride.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational chemistry method used to visualize and characterize non-covalent interactions. researchgate.net It plots the reduced density gradient against the electron density, which can reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net When combined with a color-mapping of the sign of the second eigenvalue of the Hessian matrix of the electron density, RDG analysis provides a rich, three-dimensional picture of intermolecular forces.

For 1H-1,7-Naphthyridin-4-one hydrochloride, RDG analysis would be expected to highlight several key features:

Strong Hydrogen Bonds: Indicated by large, negative values of sign(λ₂)ρ, appearing as distinct blue-colored isosurfaces between the N-H donors and the chloride acceptor, as well as the N-H donor and the carbonyl oxygen acceptor.

Van der Waals Interactions: Characterized by near-zero values of sign(λ₂)ρ, shown as green-colored, diffuse isosurfaces, likely between the aromatic rings of adjacent naphthyridinone moieties, indicating π-π stacking interactions.

Steric Repulsion: Represented by large, positive values of sign(λ₂)ρ, appearing as red-colored isosurfaces, which would be present in regions of close contact between atoms that are not involved in attractive interactions.

This visualization would provide a comprehensive map of the forces holding the crystal lattice together, complementing the quantitative data from QTAIM.

Influence of Dipole Moments on Intermolecular Interactions

The molecular dipole moment is a measure of the separation of positive and negative charges in a molecule. In 1H-1,7-Naphthyridin-4-one, the presence of electronegative nitrogen and oxygen atoms results in a significant permanent dipole moment. Upon protonation to form the hydrochloride salt, this dipole moment is further enhanced due to the formal positive charge on the naphthyridine ring.

The arrangement of the molecules to optimize these electrostatic interactions can significantly influence the physical properties of the crystal, such as its melting point and solubility. Computational studies on related heterocyclic systems have shown that even subtle changes in the substitution pattern can alter the dipole moment and, consequently, the solid-state structure.

Proton Transfer Dynamics and Equilibrium

Proton transfer is a fundamental chemical process, and in the context of 1H-1,7-Naphthyridin-4-one hydrochloride, the equilibrium lies heavily towards the protonated form in the solid state. The pKa of the conjugate acid of 1,7-naphthyridine (B1217170) would determine the extent of protonation in solution.

In the solid state, the proton is localized on the N7 nitrogen, as this leads to a more stable resonance structure. However, the possibility of proton dynamics, particularly under varying conditions of temperature and humidity, cannot be entirely ruled out. For instance, in the presence of water molecules, a Grotthuss-type proton relay mechanism could potentially facilitate proton transfer between the naphthyridinone cation and the chloride anion, or even between adjacent naphthyridinone cations in the lattice.

The study of proton transfer dynamics often involves techniques like solid-state NMR spectroscopy and computational methods such as ab initio molecular dynamics. Such studies could reveal the energy barriers associated with proton transfer and the preferred pathways for this process. The potential for proton transfer is also intimately linked to the hydrogen bonding network, as these bonds provide the pre-organized pathways along which a proton can move. In systems with strong hydrogen bonds, the potential energy surface for the proton can be broad and shallow, allowing for greater proton mobility.

Conclusion and Future Research Directions

Summary of Key Advancements in 1H-1,7-Naphthyridin-4-one Research

Research into 1H-1,7-Naphthyridin-4-one and its related structures has led to notable progress, particularly in identifying their therapeutic potential. A significant breakthrough has been the development of 1,7-naphthyridine (B1217170) derivatives as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. researchgate.net

One of the most prominent advancements is the discovery and optimization of 4-[8-(3-fluorophenyl) sphinxsai.comresearchgate.netnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid . nih.gov This compound emerged from structure-activity relationship (SAR) studies aimed at improving the solubility and pharmacokinetic profile of earlier PDE4 inhibitors. nih.gov Its development as a clinical candidate for Chronic Obstructive Pulmonary Disease (COPD) underscores the therapeutic viability of the 1,7-naphthyridine scaffold. nih.gov These inhibitors have demonstrated the ability to suppress the oxidative burst in human eosinophils with high potency. researchgate.net

In addition to synthetic compounds, research into naturally occurring 1,7-naphthyridine alkaloids has unveiled significant biological activities. A key discovery is Bisleuconothine A , an alkaloid isolated from the bark of Leuconotis griffithii. nih.gov This natural product has demonstrated potent antiproliferative properties by inhibiting the WNT signaling pathway and inducing cell cycle arrest in cancer cells. nih.gov Its efficacy against various colon cancer cell lines highlights a promising avenue for oncology research based on the 1,7-naphthyridine core. nih.gov

Biological Activity of Key 1,7-Naphthyridine Derivatives
CompoundTarget/ActivityCell LineIC50 ValueReference
Bisleuconothine AAntiproliferativeSW480 (Colon Cancer)2.74 µM nih.gov
Bisleuconothine AAntiproliferativeHCT116 (Colon Cancer)3.18 µM nih.gov
Bisleuconothine AAntiproliferativeHT29 (Colon Cancer)1.09 µM nih.gov
Bisleuconothine AAntiproliferativeSW620 (Colon Cancer)3.05 µM nih.gov
4-[8-(3-fluorophenyl) sphinxsai.comresearchgate.netnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acidPDE4D Inhibition-1 nM researchgate.net

Emerging Methodologies and Underexplored Research Avenues for Naphthyridinone Systems

The continued exploration of naphthyridinone systems is driven by both innovative synthetic methods and the search for new biological applications.

Emerging Methodologies: Recent advancements in synthetic chemistry offer more efficient and environmentally friendly routes to the 1,7-naphthyridine core. A notable emerging methodology is the use of microwave-assisted synthesis. sphinxsai.com This approach provides a simple, mild, and efficient method for generating 1,7-naphthyridines from readily available precursors like 2-cyano-3-pyridylacetonitrile, resulting in excellent yields and high purity under eco-friendly conditions. sphinxsai.com Furthermore, scalable synthetic routes have been developed for specific therapeutic candidates, such as PDE4 inhibitors, demonstrating the feasibility of large-scale production. acs.org Methodologies developed for other isomers, such as the use of Grignard reagents for constructing 3-substituted 1,6-naphthyridin-4-ones mdpi.com or tandem nitrile hydration/cyclization procedures acs.org, could potentially be adapted for the synthesis of novel 1,7-naphthyridinone derivatives.

Underexplored Research Avenues: While significant progress has been made, the full therapeutic potential of the 1H-1,7-Naphthyridin-4-one scaffold remains largely untapped. The success of other naphthyridinone isomers in diverse therapeutic areas suggests promising, yet underexplored, avenues for the 1,7-isomer.

Kinase Inhibition: Derivatives of 1,6-naphthyridin-2(1H)-one have been successfully developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for hepatocellular carcinoma and as inhibitors of Rearranged during Transfection (RET) kinase to overcome drug resistance. researchgate.netnih.gov Similarly, 2,7-naphthyridinone-based compounds have been identified as promising MET kinase inhibitors. nih.gov These findings strongly suggest that the 1,7-naphthyridin-4-one scaffold could serve as a valuable template for designing novel kinase inhibitors for various oncology targets.

Central Nervous System (CNS) Targets: The structural diversity of naphthyridinones makes them suitable candidates for targeting CNS receptors. For instance, various 1,8-naphthyridin-4(1H)-one derivatives have been synthesized and evaluated as ligands for cannabinoid receptors (CB₁ and CB₂), with some showing high affinity and selectivity for the CB₂ receptor. nih.gov The 1,7-naphthyridin-4-one core could be similarly functionalized and explored for activity against cannabinoid receptors or other CNS targets.

Antimicrobial Agents: The 1,8-naphthyridinone core is famously represented by nalidixic acid, the progenitor of quinolone antibiotics. mdpi.com The wide spectrum of antimicrobial activity exhibited by various 1,8-naphthyridine (B1210474) derivatives suggests that the 1,7-naphthyridinone scaffold could also be investigated for the development of new anti-infective agents. researchgate.net

Future research should focus on leveraging emerging synthetic methodologies to create diverse libraries of 1H-1,7-Naphthyridin-4-one derivatives. Systematic screening of these compounds against a broader range of biological targets, particularly kinases and CNS receptors, could unlock new therapeutic applications for this versatile heterocyclic system.

Q & A

Q. What factors contribute to variability in enzymatic assay results for naphthyridinone-based inhibitors?

  • Troubleshooting :
  • Buffer interference : Avoid Tris buffers if studying metal-dependent enzymes; use HEPES instead.
  • Light sensitivity : Protect chloro-substituted derivatives from UV light to prevent photodegradation .

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